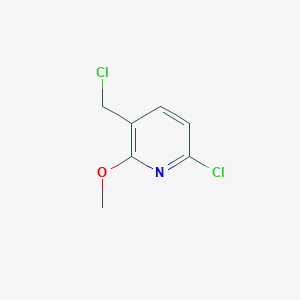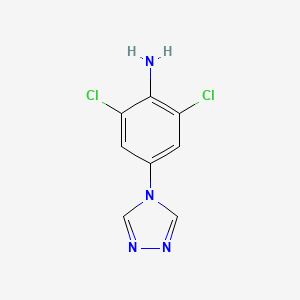![molecular formula C8H9N3O2 B11716273 (E)-[amino(pyridin-2-yl)methylidene]amino acetate](/img/structure/B11716273.png)
(E)-[amino(pyridin-2-yl)methylidene]amino acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-[amino(pyridin-2-yl)methylidene]amino acetate is a chemical compound that belongs to the class of heterocyclic compounds containing a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-[amino(pyridin-2-yl)methylidene]amino acetate typically involves the condensation of pyridine-2-carbaldehyde with aminoacetic acid under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the condensation reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-[amino(pyridin-2-yl)methylidene]amino acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halides or alkoxides in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted derivatives with various nucleophiles.
Applications De Recherche Scientifique
(E)-[amino(pyridin-2-yl)methylidene]amino acetate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of (E)-[amino(pyridin-2-yl)methylidene]amino acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine-2-carbaldehyde: A precursor in the synthesis of (E)-[amino(pyridin-2-yl)methylidene]amino acetate.
Aminoacetic acid: Another precursor used in the synthesis.
Pyridine derivatives:
Uniqueness
This compound is unique due to its specific combination of a pyridine ring and an aminoacetic acid moiety. This unique structure allows it to interact with a variety of molecular targets and participate in diverse chemical reactions, making it a versatile compound in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C8H9N3O2 |
|---|---|
Poids moléculaire |
179.18 g/mol |
Nom IUPAC |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] acetate |
InChI |
InChI=1S/C8H9N3O2/c1-6(12)13-11-8(9)7-4-2-3-5-10-7/h2-5H,1H3,(H2,9,11) |
Clé InChI |
ZFEUDVTYWMRWMG-UHFFFAOYSA-N |
SMILES isomérique |
CC(=O)O/N=C(/C1=CC=CC=N1)\N |
SMILES canonique |
CC(=O)ON=C(C1=CC=CC=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]prop-2-enoic acid](/img/structure/B11716191.png)
![1-{2-[(4-carboxyphenyl)amino]-2-oxoethyl}-3-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B11716199.png)
![N-[(3E)-1H,2H,3H,4H-cyclopenta[b]indol-3-ylidene]hydroxylamine](/img/structure/B11716202.png)





![Methyl 3-Hydroxy-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate](/img/structure/B11716250.png)
![2,2'-[1,7-dioxa-4,10-diazacyclododecane-4,10-diylbis(2-oxoethane-2,1-diyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B11716257.png)
![3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione](/img/structure/B11716264.png)
![ethyl 3-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoate](/img/structure/B11716270.png)

